Bromohydrin Pyrophosphate (BrHPP): A Technical Guide for Researchers and Drug Development Professionals
Bromohydrin Pyrophosphate (BrHPP): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Potent Vγ9Vδ2 T Cell Agonist for Cancer Immunotherapy
Abstract
Bromohydrin pyrophosphate (BrHPP), a synthetic phosphoantigen, has emerged as a significant immuno-oncology candidate due to its potent and selective activation of Vγ9Vδ2 T cells. This technical guide provides a comprehensive overview of BrHPP, including its mechanism of action, synthesis, and preclinical and clinical findings. Detailed experimental protocols for the expansion and functional assessment of Vγ9Vδ2 T cells stimulated by BrHPP are provided, alongside a thorough analysis of the signaling pathways involved. Quantitative data from key studies are summarized to facilitate comparative analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel cancer immunotherapies.
Introduction
Vγ9Vδ2 T cells are a subset of γδ T cells that play a crucial role in the innate immune response to infection and malignancy.[1][2][3] Unlike conventional αβ T cells, Vγ9Vδ2 T cells recognize small, non-peptidic phosphoantigens that accumulate in metabolically stressed or transformed cells, in a major histocompatibility complex (MHC)-independent manner.[1] This unique recognition mechanism makes them an attractive target for cancer immunotherapy.
Bromohydrin pyrophosphate (BrHPP) is a synthetic phosphoantigen designed to mimic these natural Vγ9Vδ2 T cell ligands.[4] It has been shown to be a potent activator of this T cell subset, leading to their proliferation, cytokine production, and cytotoxic activity against various tumor cells.[2][5] BrHPP has been investigated in clinical trials, often in combination with interleukin-2 (B1167480) (IL-2), to enhance the expansion and effector functions of Vγ9Vδ2 T cells in cancer patients.[5][6]
Mechanism of Action
BrHPP activates Vγ9Vδ2 T cells through a T cell receptor (TCR)-dependent mechanism that involves the butyrophilin 3A1 (BTN3A1) molecule expressed on target cells.[7][8] The binding of BrHPP to the intracellular domain of BTN3A1 is thought to induce a conformational change in its extracellular domain, which is then recognized by the Vγ9Vδ2 TCR.[9] This interaction triggers a downstream signaling cascade within the T cell, leading to its activation.
Signaling Pathway
The activation of the Vγ9Vδ2 T cell receptor by the BrHPP-BTN3A1 complex initiates a signaling cascade that shares similarities with conventional αβ T cell activation. Key signaling events include the phosphorylation of ZAP70, which in turn activates downstream pathways involving PLCγ2, Akt, NF-κB p65, Erk, and p38 MAPK.[7] This cascade culminates in the transcriptional activation of genes responsible for cytokine production, proliferation, and cytotoxicity.
Quantitative Data
BrHPP is a highly potent activator of Vγ9Vδ2 T cells, with activity observed at nanomolar concentrations.[5] Clinical studies have provided quantitative data on its safety and efficacy, particularly in combination with IL-2.
Preclinical Potency
| Parameter | Value | Reference |
| EC50 for Vγ9Vδ2 T cell activation | Nanomolar range | [5] |
Phase I Clinical Trial Data (BrHPP + IL-2 in Solid Tumors)
| Parameter | Data | Reference |
| Number of Patients | 28 | [6] |
| Tumor Types | Various solid tumors | [6] |
| BrHPP Dose Escalation | 200 to 1,800 mg/m² | [6] |
| IL-2 Dose | 1 MIU/m² (days 1-7) | [6] |
| Maximum Tolerated Dose (MTD) | Not reached at 1,500 mg/m² | [5] |
| Dose-Limiting Toxicities (DLTs) at 1,800 mg/m² | Grade 3 fever (1 patient), Grade 3 hypotension (1 patient) | [6] |
| Common Adverse Events (lower doses) | Mild fever, chills, abdominal pain | [6] |
| Vγ9Vδ2 T cell Amplification | Dose-dependent, requires IL-2 co-administration | [6] |
Experimental Protocols
Chemical Synthesis of Bromohydrin Pyrophosphate (BrHPP)
The synthesis of BrHPP can be achieved through a multi-step process, a general scheme of which is presented below. This process typically involves the bromination of a suitable precursor followed by pyrophosphorylation.
A detailed, step-by-step protocol for the synthesis of BrHPP is beyond the scope of this guide but can be found in the cited literature.[4] The process requires expertise in organic and phosphorus chemistry and should be performed in a well-equipped laboratory with appropriate safety precautions.
Ex Vivo Expansion of Vγ9Vδ2 T Cells with BrHPP and IL-2
This protocol describes a method for the robust expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs).
Materials:
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Ficoll-Paque PLUS
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RPMI-1640 medium
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Fetal Bovine Serum (FBS), heat-inactivated
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L-glutamine
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Penicillin-Streptomycin
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Bromohydrin pyrophosphate (BrHPP)
-
Recombinant human Interleukin-2 (rhIL-2)
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Human PBMCs
Procedure:
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Isolate PBMCs from healthy donor blood or patient samples using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the PBMCs at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin).
-
Add BrHPP to a final concentration of 3 µM.[10]
-
Add rhIL-2 to a final concentration of 100 IU/mL.[10]
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
After 4 days of culture, supplement the cells with an additional 300 IU/mL of rhIL-2.[10]
-
Continue the culture for a total of 14-21 days, monitoring cell proliferation and the percentage of Vγ9Vδ2 T cells by flow cytometry every 3-4 days.
-
At the end of the culture period, the purity of Vγ9Vδ2 T cells can be assessed by flow cytometry using antibodies against CD3 and Vδ2-TCR. Cultures with a purity of >90% are typically used for downstream applications.[10]
Vγ9Vδ2 T Cell-Mediated Cytotoxicity Assay
This protocol outlines a standard chromium-51 (B80572) (⁵¹Cr) release assay to measure the cytotoxic activity of BrHPP-expanded Vγ9Vδ2 T cells against tumor target cells.
Materials:
-
Expanded Vγ9Vδ2 T cells (effector cells)
-
Tumor cell line (target cells)
-
Complete RPMI-1640 medium
-
Sodium chromate (B82759) (⁵¹Cr)
-
Fetal Bovine Serum (FBS)
-
Triton X-100 (1% solution)
-
96-well U-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Harvest target cells and resuspend them at 1 x 10^7 cells/mL in complete medium.
-
Add 100 µCi of ⁵¹Cr and incubate for 1 hour at 37°C, mixing gently every 15 minutes.
-
Wash the labeled target cells three times with a large volume of medium to remove unincorporated ⁵¹Cr.
-
Resuspend the cells at 1 x 10^5 cells/mL in complete medium.
-
-
Cytotoxicity Assay:
-
Plate 100 µL of the labeled target cell suspension into each well of a 96-well U-bottom plate (10,000 cells/well).
-
Prepare effector cell suspensions at various concentrations to achieve different effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Add 100 µL of the effector cell suspensions to the wells containing the target cells.
-
Controls:
-
Spontaneous release: Add 100 µL of medium only to target cells.
-
Maximum release: Add 100 µL of 1% Triton X-100 to target cells.
-
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-cell contact.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement of ⁵¹Cr Release:
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 100 µL of the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Conclusion
Bromohydrin pyrophosphate is a potent synthetic phosphoantigen that holds significant promise for cancer immunotherapy through the activation of Vγ9Vδ2 T cells. Its well-defined mechanism of action, demonstrated preclinical efficacy, and manageable safety profile in early clinical trials make it a compelling candidate for further development. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of BrHPP and Vγ9Vδ2 T cell-based therapies. Further research is warranted to optimize dosing regimens, explore combination therapies, and identify patient populations most likely to benefit from this innovative immunotherapeutic approach.
References
- 1. Sensing of Pyrophosphate Metabolites by Vγ9Vδ2 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromohydrin pyrophosphate-stimulated Vgamma9delta2 T cells expanded ex vivo from patients with poor-prognosis neuroblastoma lyse autologous primary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of Vγ9vδ2 T lymphocytes in infectious diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Phase I study of bromohydrin pyrophosphate (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I study of bromohydrin pyrophosphate (BrHPP, IPH 1101), a Vgamma9Vdelta2 T lymphocyte agonist in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Vγ9Vδ2 T Cells Activation Through Phosphoantigens Can Be Impaired by a RHOB Rerouting in Lung Cancer [frontiersin.org]
- 9. Mapping the extracellular molecular architecture of the pAg-signaling complex with α-Butyrophilin antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Systems Pharmacology Approaches for Immuno‐Oncology: Adding Virtual Patients to the Development Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
